molecular formula C9H5BrClFN2 B14893243 7-Bromo-3-chloro-8-fluoroquinolin-2-amine

7-Bromo-3-chloro-8-fluoroquinolin-2-amine

Cat. No.: B14893243
M. Wt: 275.50 g/mol
InChI Key: JHRCLADRFHZLGC-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-8-fluoroquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H5BrClFN2. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, particularly due to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-8-fluoroquinolin-2-amine typically involves multi-step processes that include halogenation and amination reactions. One common method involves the halogenation of quinoline derivatives followed by nucleophilic substitution reactions to introduce the amine group .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine reagents under controlled conditions. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-3-chloro-8-fluoroquinolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-8-fluoroquinolin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

  • 7-Chloro-8-fluoroquinoline
  • 3-Bromo-8-fluoroquinoline
  • 5-Chloro-7-bromoquinoline

Comparison: 7-Bromo-3-chloro-8-fluoroquinolin-2-amine is unique due to the specific combination of halogen atoms and the amine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and different reactivity patterns .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C9H5BrClFN2

Molecular Weight

275.50 g/mol

IUPAC Name

7-bromo-3-chloro-8-fluoroquinolin-2-amine

InChI

InChI=1S/C9H5BrClFN2/c10-5-2-1-4-3-6(11)9(13)14-8(4)7(5)12/h1-3H,(H2,13,14)

InChI Key

JHRCLADRFHZLGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC(=C(C=C21)Cl)N)F)Br

Origin of Product

United States

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